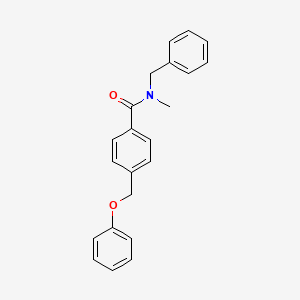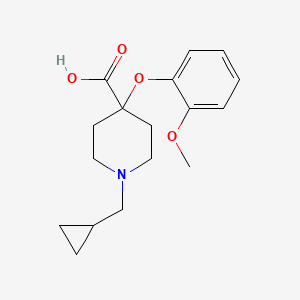![molecular formula C21H24FN3O3 B5338404 2-[4-(1,3-benzoxazol-2-yl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5338404.png)
2-[4-(1,3-benzoxazol-2-yl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,3-benzoxazol-2-yl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BFE, and it has been found to have a variety of biochemical and physiological effects. In
作用機序
The exact mechanism of action of BFE is not yet fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. BFE has been found to increase the levels of dopamine and serotonin in the brain, which could explain its neuroprotective effects.
Biochemical and Physiological Effects:
BFE has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which could explain its neuroprotective effects. BFE has also been found to have anti-inflammatory effects, which could make it a potential treatment for a variety of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using BFE in lab experiments is its neuroprotective effects. This could make it a valuable tool for studying the effects of neurodegenerative diseases on the brain. However, one of the limitations of using BFE in lab experiments is that its mechanism of action is not yet fully understood, which could make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on BFE. One area of research could be to further investigate its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Another area of research could be to investigate its anti-inflammatory effects and potential applications in the treatment of inflammatory diseases. Finally, further research could be conducted to better understand the mechanism of action of BFE and how it affects neurotransmitter activity in the brain.
Conclusion:
In conclusion, BFE is a chemical compound that has been found to have a variety of potential applications in scientific research. Its neuroprotective and anti-inflammatory effects make it a valuable tool for studying the effects of neurodegenerative and inflammatory diseases on the brain. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of these diseases.
合成法
The synthesis of BFE involves the reaction of 2-chloroethanol with 4-(1,3-benzoxazol-2-yl)piperazine, followed by the addition of 2-fluoro-4-methoxybenzyl chloride. The resulting compound is then purified using column chromatography.
科学的研究の応用
BFE has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where BFE has been found to have neuroprotective effects. BFE has also been found to have anti-inflammatory effects, which could make it a potential treatment for a variety of inflammatory diseases.
特性
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)-1-[(2-fluoro-4-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-27-17-7-6-15(18(22)12-17)13-24-9-10-25(14-16(24)8-11-26)21-23-19-4-2-3-5-20(19)28-21/h2-7,12,16,26H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGSLBYVWSSXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2CCO)C3=NC4=CC=CC=C4O3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(ethylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5338321.png)

![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5338329.png)
![2-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5338336.png)
![3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]isoindolin-1-one](/img/structure/B5338337.png)
![N-(2-fluorophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5338338.png)
![5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5338342.png)
![4-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5338357.png)
![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5338359.png)
![isopropyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B5338360.png)
![3-(4-bromophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B5338361.png)

![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5338395.png)
![4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5338398.png)
